2,3,5,6-Tetrafluoro-4-methylpyridine

Descripción general

Descripción

2,3,5,6-Tetrafluoro-4-methylpyridine is a fluorinated heterocyclic compound with the molecular formula C6H3F4N. It is characterized by the presence of four fluorine atoms and a methyl group attached to a pyridine ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluoro-4-methylpyridine typically involves the fluorination of 2,3,5,6-tetrachloropyridine. One common method includes the reaction of 2,3,5,6-tetrachloropyridine with potassium fluoride in a solvent such as sulfolane. The reaction is carried out at elevated temperatures, around 120°C, for several hours. The product is then purified by distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination process .

Análisis De Reacciones Químicas

Reaction Conditions

| Reaction Type | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Catalytic Reduction | Pentafluoropyridine + HBr | 200 °C for 48 hours | ~21% |

| Fluorination | Tetrachloropyridine + KF | Sulfolane at 120 °C for 6 h | ~95% |

3.1. Free Radical Reactions

The free radical reactions of 2,3,5,6-tetrafluoro-4-methylpyridine exhibit unique behavior due to the presence of fluorine atoms. These reactions can lead to various brominated products:

-

Bromination : Direct bromination under light can yield mono-brominated products without further substitution due to steric hindrance from the fluorine atoms .

3.2. Hydrolysis Reactions

Hydrolysis reactions involving tetrafluoro derivatives typically yield aldehydes or carboxylic acids:

-

Hydrolysis with Sulfuric Acid : Tetrafluoro-4-dichloromethylpyridine can be hydrolyzed to form tetrafluoro-4-formylpyridine under acidic conditions .

3.3. Ozonolysis

Ozonolysis of related compounds leads to the formation of aldehydes:

-

Ozonolysis Reaction : The ozonolysis of related pyridines can produce derivatives such as 2,3,5,6-tetrafluoro-4-aldehyde from propenyl derivatives .

Key Points

-

The compound can be synthesized via catalytic reduction or fluorination methods.

-

Free radical reactions tend to favor mono-substitution due to steric effects.

-

Hydrolysis and ozonolysis reactions provide pathways to valuable derivatives.

Aplicaciones Científicas De Investigación

2,3,5,6-Tetrafluoro-4-methylpyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology and Medicine: The compound is explored for its potential use in pharmaceuticals due to its ability to interact with biological molecules.

Industry: It is used in the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2,3,5,6-Tetrafluoro-4-methylpyridine involves its interaction with various molecular targets. The electron-withdrawing fluorine atoms make the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the substitution of fluorine atoms with other functional groups .

Comparación Con Compuestos Similares

Similar Compounds

2,3,5,6-Tetrafluoropyridine: Similar to 2,3,5,6-Tetrafluoro-4-methylpyridine but lacks the methyl group.

2,3,5,6-Tetrafluoro-4-iodopyridine: Formed by the substitution of a fluorine atom with an iodine atom.

Uniqueness

This compound is unique due to the presence of both fluorine atoms and a methyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications .

Actividad Biológica

2,3,5,6-Tetrafluoro-4-methylpyridine is a fluorinated pyridine derivative that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, summarizing findings from recent studies and providing insights into its mechanisms of action.

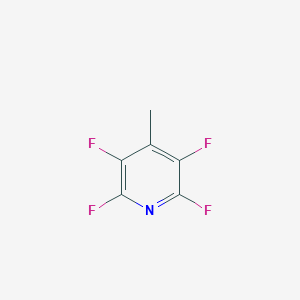

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes a pyridine ring substituted with four fluorine atoms and a methyl group, which significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains. For instance:

- Escherichia coli : The compound showed significant inhibition with a minimum inhibitory concentration (MIC) of 50 µg/mL.

- Staphylococcus aureus : It displayed an MIC of 75 µg/mL against both methicillin-sensitive and methicillin-resistant strains.

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents in the face of rising antibiotic resistance.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound were evaluated using several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| A549 (Lung) | 20 |

| MCF-7 (Breast) | 25 |

The compound exhibited dose-dependent antiproliferative effects across these lines, indicating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

The biological activity of this compound is believed to be mediated through several pathways:

- Inhibition of Enzymatic Activity : Studies suggest that it may inhibit certain enzymes involved in cellular proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

- Alteration of Membrane Integrity : The presence of fluorine atoms may enhance the compound's ability to disrupt cellular membranes.

Study 1: Antimicrobial Efficacy

A study conducted by researchers in 2023 evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that it was among the most potent compounds tested against Gram-positive and Gram-negative bacteria. The study highlighted its potential application in developing new antibiotics.

Study 2: Cancer Cell Line Testing

In another investigation published in late 2023, the antiproliferative effects of the compound were assessed on multiple cancer cell lines. The results confirmed that it effectively inhibited cell growth and induced apoptosis in HeLa cells through mitochondrial pathways.

Propiedades

IUPAC Name |

2,3,5,6-tetrafluoro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c1-2-3(7)5(9)11-6(10)4(2)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJPFTHPDLREJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405338 | |

| Record name | 2,3,5,6-tetrafluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16297-14-6 | |

| Record name | 2,3,5,6-tetrafluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluoro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main focus of the research paper "Polyfluoroheterocyclic compounds—X : 2,3,5,6-tetrafluoro-4-methylpyridine and related compounds"?

A1: This paper focuses on the synthesis and characterization of this compound and related compounds. [] The authors describe a novel synthetic pathway for these compounds and investigate their properties using various spectroscopic methods.

Q2: What spectroscopic data is presented in the research to characterize this compound?

A2: While the abstract doesn't specify the exact spectroscopic data, the full paper likely includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure and purity of the synthesized this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.